Nicotinamide

Catalog No.
S537140
CAS No.
98-92-0
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinamide

CAS Number

98-92-0

Product Name

Nicotinamide

IUPAC Name

pyridine-3-carboxamide

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)

InChI Key

DFPAKSUCGFBDDF-UHFFFAOYSA-N

SMILES

Array

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
In water, 5X10+5 mg/L at 25 °C
Very soluble in water; 1 g is soluble in 1 mL water
1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol
Soluble in butanol, chloroform
For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.
500 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 100 (very good)

Synonyms

3 Pyridinecarboxamide, 3-Pyridinecarboxamide, B 3, Vitamin, B3, Vitamin, Enduramide, Jenapharm, Nicotinsäureamid, Niacinamide, Nicobion, Nicotinamide, Nicotinsäureamid Jenapharm, Papulex, Vitamin B 3, Vitamin B3, Vitamin PP

Canonical SMILES

C1=CC(=CN=C1)C(=O)N

The exact mass of the compound Nicotinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)500000 mg/l (at 25 °c)4.09 m500 mg/ml at 25 °cin water, 5x10+5 mg/l at 25 °cvery soluble in water; 1 g is soluble in 1 ml water1 g dissolves in about 1 ml water, in 10 ml glycerol, in about 1.5 ml alcoholsoluble in butanol, chloroformvery soluble in 95% ethanol. soluble in butanol, amyl alcohol, ethylene glycol, acetone and chloroform; slightly soluble in ether or benzenevery soluble in ethanol, glycerol; slightly soluble in chloroform500 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 100 (very good)2.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759115. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nicotinamide (CAS 98-92-0), the primary amide of vitamin B3, is a highly water-soluble, thermally stable crystalline solid utilized extensively as a precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis and as a functional excipient. Unlike complex nucleoside derivatives, nicotinamide boasts exceptional environmental stability, resisting hydrolysis and thermal degradation under standard manufacturing conditions [1]. Furthermore, its specific amphiphilic molecular structure allows it to function as a powerful hydrotropic agent, significantly enhancing the aqueous solubility of lipophilic active pharmaceutical ingredients (APIs) [2]. For industrial and scientific buyers, nicotinamide represents a highly processable, cost-effective, and versatile baseline material that simplifies formulation workflows while avoiding the cold-chain logistics required by advanced NAD+ precursors.

Attempting to substitute nicotinamide with its closest in-class analog, nicotinic acid, fundamentally alters the physiological and formulation profile of the end product. Nicotinic acid acts as a potent agonist for the GPR109A receptor, triggering severe cutaneous vasodilation (flushing) at therapeutic doses, which severely limits patient compliance and restricts high-dose formulation viability [1]. Conversely, substituting nicotinamide with advanced NAD+ precursors like nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN) introduces severe supply chain vulnerabilities. NR is highly susceptible to base-catalyzed hydrolysis and thermal degradation, requiring strict cold-chain storage to prevent reversion back into nicotinamide [2]. Furthermore, generic hydrotropes like urea fail to match nicotinamide's temperature-independent solubilization capacity, making nicotinamide the non-interchangeable choice for stable, high-concentration, and well-tolerated formulations.

Aqueous Solubility and Processability vs. Nicotinic Acid

For liquid formulations and aqueous processing, the solubility of the raw material dictates the need for co-solvents or heating. Nicotinamide exhibits massive aqueous solubility, dissolving at approximately 1000 g/L (1 g/mL) in water at room temperature [1]. In stark contrast, nicotinic acid is only slightly soluble, achieving a maximum concentration of roughly 16 g/L (1.6 g/100 mL) under identical conditions [1]. This ~62.5-fold quantitative advantage allows manufacturers to formulate ultra-high-concentration aqueous solutions of nicotinamide without the pH adjustments or thermal energy required to force nicotinic acid into solution.

Evidence DimensionAqueous Solubility at Room Temperature
Target Compound Data~1000 g/L (1 g/mL)
Comparator Or BaselineNicotinic acid (~16 g/L)
Quantified Difference~62.5-fold higher aqueous solubility
ConditionsAqueous solution at room temperature

Eliminates the need for thermal heating or pH modifiers during the manufacturing of high-concentration liquid formulations.

GPR109A Receptor Activation and Tolerability vs. Nicotinic Acid

The primary barrier to utilizing high-dose vitamin B3 formulations is the severe cutaneous flushing response mediated by the GPR109A receptor. Nicotinic acid is a full, high-affinity agonist of GPR109A (EC50 ~100 nM), which triggers the release of vasodilatory prostaglandins [1]. Nicotinamide, despite its structural similarity, has virtually no GPR109A agonist activity and completely fails to activate this pathway [1]. This absolute ablation of receptor binding ensures that nicotinamide can be administered or formulated at gram-level doses without inducing the dose-limiting flushing side effects that force patients and consumers to abandon nicotinic acid therapies.

Evidence DimensionGPR109A Receptor Agonism
Target Compound DataVirtually no agonist activity (no flushing)
Comparator Or BaselineNicotinic acid (Full agonist, EC50 ~100 nM)
Quantified DifferenceComplete ablation of GPR109A-mediated vasodilation
ConditionsIn vivo and in vitro receptor binding assays

Enables the procurement and formulation of high-dose products without the severe, compliance-destroying flushing side effect.

Thermal and Aqueous Stability vs. Nicotinamide Riboside (NR)

While advanced NAD+ precursors like Nicotinamide Riboside (NR) are heavily marketed, they present severe procurement and manufacturing challenges due to their instability. NR chloride undergoes rapid base-catalyzed hydrolysis in aqueous environments and degrades heavily upon melting (reaching 98% degradation at 130°C), breaking down directly into nicotinamide and sugar [1]. In contrast, nicotinamide is highly stable in aqueous solutions across a broad pH range and melts cleanly at 128–132°C without degrading [1]. This means nicotinamide can be stored at room temperature indefinitely and withstands standard thermal processing, whereas NR requires strict cold-chain logistics (stable for only 7 days at 2-8°C in solution).

Evidence DimensionThermal and Aqueous Degradation
Target Compound DataStable at room temperature and >128°C melting point
Comparator Or BaselineNicotinamide Riboside (98% degradation at 130°C; hydrolyzes in water)
Quantified DifferenceElimination of cold-chain requirements and hydrolysis risk
ConditionsAqueous solution and thermal stress testing

Drastically reduces supply chain costs, storage complexity, and formulation failures associated with fragile nucleoside precursors.

Temperature-Independent Hydrotropic Solubilization vs. Urea

Nicotinamide is increasingly procured not just as an active ingredient, but as a highly efficient hydrotropic excipient for rescuing poorly water-soluble drugs. When evaluated against the standard hydrotrope urea, both agents achieved a ~30-fold increase in the aqueous solubility of the lipophilic drug carbamazepine [1]. However, urea's solubilization capacity is highly temperature-dependent, requiring heating to 37°C to maximize its effect. Nicotinamide, conversely, achieves its full solubilization capacity at standard room temperature (25°C) [1]. This temperature-independent performance makes nicotinamide a highly advantageous excipient for processing thermally sensitive APIs.

Evidence DimensionHydrotropic Solubilization Capacity
Target Compound Data~30-fold API solubility increase at 25°C
Comparator Or BaselineUrea (~30-fold increase only achievable at 37°C)
Quantified DifferenceFull solubilization efficiency achieved without thermal input
ConditionsAqueous solubilization of carbamazepine at 25°C vs 37°C

Allows manufacturers to drastically improve the solubility of lipophilic APIs at room temperature, protecting heat-sensitive compounds.

High-Dose Nutritional and Dermatological Formulations

Because nicotinamide completely lacks GPR109A agonist activity, it is the mandatory choice for high-dose vitamin B3 supplements, anti-aging complexes, and topical skincare products. It allows formulators to deliver therapeutic concentrations of NAD+ precursors without triggering the severe cutaneous flushing and vasodilation that strictly limit the dosage of nicotinic acid [1].

Hydrotropic Solubilization of Lipophilic APIs

Nicotinamide is exceptionally suited as a dual-purpose active and excipient in pharmaceutical manufacturing. Its ability to increase the aqueous solubility of lipophilic drugs (like carbamazepine) by up to 30-fold at room temperature makes it highly advantageous over traditional hydrotropes like urea, which require thermal input. This is critical for formulating liquid or fast-dissolving oral dosages of thermally sensitive APIs [2].

Scalable, Cold-Chain-Free NAD+ Precursor Manufacturing

For industrial-scale production of metabolic and longevity supplements, nicotinamide provides a highly stable, low-cost baseline alternative to fragile molecules like nicotinamide riboside (NR). Because it does not undergo rapid aqueous hydrolysis or require strict 2-8°C cold-chain storage, buyers can drastically reduce logistics costs and extend product shelf life while still providing a direct substrate for the cellular NAD+ salvage pathway [3].

Physical Description

Nicotinamide is a white powder. (NTP, 1992)
Other Solid; Dry Powder
Colorless needles or white crystalline powder. Bitter taste.
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

White, powder, needles from benzene
Colorless crystalline solid
White, crystalline powder
Colorless needles

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.048012819 Da

Monoisotopic Mass

122.048012819 Da

Boiling Point

302 to 320 °F at 760 mmHg (NTP, 1992)
BP: 157 °C at 5X10-4 atm
BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C

Flash Point

182Â °C

Heavy Atom Count

9

Taste

Bitter taste

Vapor Density

Relative vapor density (air = 1): 4.2

Density

1.4 (NTP, 1992) - Denser than water; will sink
1.400 g/cu cm at 25 °C
Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm
1.4 g/cm³

LogP

-0.37
-0.37 (LogP)
-0.37
log Kow = -0.37
-0.38

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Nicotinamide is a white powder. (NTP, 1992),DryPowder; OtherSolid,Solid,WHITE CRYSTALLINE POWDER.

Melting Point

264 to 268 °F (NTP, 1992)
128.8 °C
130 °C
127-131Â °C

UNII

25X51I8RD4

GHS Hazard Statements

Aggregated GHS information provided by 1037 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1037 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1034 of 1037 companies with hazard statement code(s):;
H315 (28.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Nicotinamide, also called niacinamide, is a white powder or crystalline solid. It is odorless and has a bitter taste. It is very soluble in water. Nicotinamide is present in all living cells and it is essential for normal growth and health. USE: Nicotinamide is used as a dietary supplement and medication. It is also used in personal care products. EXPOSURE: Workers who use nicotinamide may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food and administration of medications. If nicotinamide is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Nicotinamide is a Generally Regarded As Safe (GRAS) chemical at levels found in consumer products, and has a low risk of toxicity in humans. Nausea was reported in volunteers exposed once to a low oral dose of nicotinamide. No evidence of liver or kidney toxicity were observed in diabetic and at-risk-of-diabetes patients taking moderate oral doses of nicotinamide for several years. Eye irritation was observed following direct exposure to laboratory animals. Allergic skin reactions were not observed following repeated skin exposure. Decreased body weights and mild liver effects were observed following repeated exposure to moderate-to-high oral doses. Altered behavior was reported in laboratory animals at very high oral doses. Accelerated development of diabetes was observed in diabetic-prone laboratory animals following repeated exposure to nicotinamide. Data on the potential for nicotinamide to cause infertility in laboratory animals were not available. No evidence of abortion or birth defects was observed in laboratory animals exposed to nicotinamide during pregnancy. However, decreased offspring body weight and altered bone development were observed at high oral doses that also made the mothers sick. Tumors were not induced in laboratory animals following lifetime oral exposure to nicotinamide. However, co-exposure to nicotinamide increased the number of kidney tumors induced by the known cancer agent diethylnitrosamine. The potential for nicotinamide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Livertox Summary

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Drug Classes

Vitamins

Therapeutic Uses

Vitamin B Complex
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nicotinamide is included in the database.
Niacin and niacinamide are used to prevent niacin deficiency and to treat pellagra. Some clinicians prefer niacinamide for the treatment of pellagra because it lacks vasodilating effects. Pellagra may result from dietary deficiency, isoniazid therapy, or from decreased conversion of tryptophan to niacin in Hartnup disease or carcinoid tumors. /Included in US product label/
Although niacin and niacinamide have not been shown by well-controlled trials to have therapeutic value, the drugs have been used for the management of schizophrenic disorder, drug-induced hallucinations, chronic brain syndrome, hyperkinesis, unipolar depression, motion sickness, alcohol dependence, livedoid vasculitis, acne, and leprosy. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for Nicotinamide (14 total), please visit the HSDB record page.

Pharmacology

Niacinamide is the active form of vitamin B3 and a component of the coenzyme nicotinamide adenine dinucleotide (NAD). Niacinamide acts as a chemo- and radio-sensitizing agent by enhancing tumor blood flow, thereby reducing tumor hypoxia. This agent also inhibits poly(ADP-ribose) polymerases, enzymes involved in the rejoining of DNA strand breaks induced by radiation or chemotherapy.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA01 - Nicotinamide

Vapor Pressure

Vapor pressure, kPa at 35Â °C: 3.1

Pictograms

Irritant

Irritant

Other CAS

98-92-0
11032-50-1

Absorption Distribution and Excretion

14(C)Niacinamide was incorporated into an oil-in-water (o/w) skin cream and into a 30% (w/w) soap base and applied to the skin of female Colworth Wistar rats. The final concentration of niacinamide in the soap solution was approximately 0.3% (w/v) and was 1% (w/w) in the skin cream. Application of the skin cream and soap paste was made to rat skin at approximately 20 mg/sq cm. The cream was carefully massaged over 10 sq cm of skin for up to 5 min before covering with polythene-lined occlusive protective patches. The rats were placed in metabolism cages for 48 hr during which time all excreta was collected. At 48 hr, the animals were killed and the patch, carcass, and treated area of skin were assayed for 14(C). Up to 32% 14(C) was recovered in excreta and in the carcasses from rats treated with skin cream containing 14(C)Niacinamide and up to 30% from those treated with soap paste.
Nicotinamide is efficiently absorbed from the gastrointestinal tract. At low doses, absorption is mediated via sodium-dependent facilitated diffusion. Passive diffusion is the principal mechanism of absorption at higher doses. Doses of up to three to four grams of nicotinamide are almost completely absorbed. Nicotinamide is transported via the portal circulation to the liver and via the systemic circulation to the various tissues of the body. Nicotinamide enters most cells by passive diffusion and enters erythrocytes by facilitated transport.
Niacinamide is widely distributed /throughout/ body tissues.
Niacin and niacinamide are readily absorbed from the GI tract following oral administration, and niacinamide (no longer commercially available in the US) is readily absorbed from subcutaneous and IM injection sites.
For more Absorption, Distribution and Excretion (Complete) data for Nicotinamide (16 total), please visit the HSDB record page.

Metabolism Metabolites

In amounts needed for physiologic function as a coenzyme (12-18 mg daily), niacin is converted to niacinamide; larger doses of niacin are converted to niacinamide to only a minor degree. Niacinamide is metabolized in the liver to N-methylniacinamide, other N-methylated derivatives, and nicotinuric acid (the glycine conjugate of niacin). These metabolites are excreted in urine. Following administration of physiologic doses of niacin or niacinamide, only a small amount of niacinamide is excreted unchanged in urine; however, following administration of larger doses, a greater proportion of niacin and niacinamide is excreted unchanged.
N1-Methyl-4-pyridone-3-carboxamide was detected on chromatograms of plasma extracts after oral administration of niacinamide to two human subjects.
6-Hydroxynicotinamide and 6-hydroxynicotinic acid /were detected/ as urinary metabolites by comparison of ultraviolet, infrared, and mass spectra following intraperitoneal injections of 14(C)Niacin or 14(C)Niacinamide into rats.
N1-methyl-4- pyridone-3-carboxamide is a major metabolite of niacin and niacinamide which has been found to be synthesized from N1- methylnicotinamide.
For more Metabolism/Metabolites (Complete) data for Nicotinamide (7 total), please visit the HSDB record page.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Nicotinamide

Drug Warnings

Blood glucose concentration should be monitored periodically in patients receiving niacin or niacinamide, especially early in the course of therapy. Dosage requirements for antidiabetic agents (e.g., insulin, oral sulfonylureas) may change in diabetic patients.
Potential adverse effects on fetus: Higher levels in fetus than mother, but no fetal anomalies reported. Potential side effects on breast-fed infant: No adverse effects known . FDA Category: C (C = Studies in laboratory animals have revealed adverse effects on the fetus (teratogenic, embryocidal, etc.), but there are no controlled studies in pregnant women. The benefits from use of the drug in pregnant women may be acceptable despite its potential risks, or there are no laboratory animal studies or adequate studies in pregnant women.) /from table II/
Niacinamide /was administered/ daily as a liquid formulation to head and neck cancer patients receiving a 5- to 7-week course of radiotherapy. Niacinamide was administered orally 1.5 hr before irradiation. The daily dose was 80 mg/kg bw to a maximum of 6 g. A dose reduction to 60 mg/kg was introduced for patients with severe side-effects. ... Side-effects of niacinamide were monitored. In all patients, peak concentrations greater than 700 nM/mL could be obtained 0.25-3 hr after drug intake. During the first week of treatment, plasma concentrations at the time of irradiation were adequate in 82% of the samples. Nausea, with or without vomiting, occurred in 65% of patients. Tolerance improved after a 25% reduction of the dose in six of seven patients but plasma concentrations at the time of irradiation decreased below 700 nM/mL in four out of six patients. Other niacinamide side effects included gastrointestinal symptoms, flushing, dizziness, sweating, fatigue, and headache. The most powerful single predictor for severe niacinamide toxicity was the mean of the plasma concentration measured at the time of irradiation during the first week.
Abnormal liver function test results (including increased serum concentrations of bilirubin, AST [SGOT], ALT [SGPT], and LDH), jaundice, and chronic liver damage have occurred during niacin and niacinamide therapy. Abnormal prothrombin time and hypoalbuminemia have also been reported.
For more Drug Warnings (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

Biological Half Life

The mean half life values were 2.7 hr, 5.9 hr, and 8.1 hr after taking 1, 3, or 6 g of Niacinamide, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Smoothing

Methods of Manufacturing

2-Methylglutaronitrile, a byproduct of adiponitrile production, is converted to 2-methyl-1,5-diaminopentane. Cyclic hydrogenation gives 3-methylpiperidine. Dehydrogenation yields 3-methylpyridine, which is then ammoxidated and partly hydrolyzed to nicotinamide.
In a multitubular reactor 3-methylpyridine, air, ammonia, and hydrogen react at ca. 350 °C and moderate pressure to give 3-cyanopyridine. Heterogeneous catalysts containing oxides of antimony, vanadium, and titanium, antimony, vanadium, and uranium or antimony-vanadium-titanium catalyst are highly effective. For instance, with a vanadium, titanium, zirconium, molybdenum catalyst, a reactor temperature of 340 °C, and a molar feed ratio of 3-methylpyridine:ammonia: oxygen of 1:1.3:40 yields 95% of 3-cyanopyridine. 3-Cyanopyridine is converted to nicotinamide by alkaline hydrolysis. This reaction has the advantage that saponification to the amide is fast compared to total hydrolysis to nicotinic acid. The hydrolysis to the amide is normally carried out with catalytic amounts of bases, mainly sodium hydroxide, at 130-150 °C.
In the Lonza process, 3-cyanopyridine is converted to nicotinamide by means of an immobilized microorganism of the genus Rhodococcus. Heterogeneous catalysts are also mentioned. A copper-chromium oxide catalyst, manganese dioxide, or manganese dioxide with chromium-nickel oxide, chromium-cobalt oxide, or manganese dioxide with titanium-silicon dioxide give good yields of nicotinamide.
Nicotinic acid is melted and reacted with ammonia gas to yield nicotinamide. The reaction is catalyzed by the presence of ammonium salts. After distillation, nicotinamide is dissolved in water, purified by the addition of activated carbon, filtered, recrystallized and centrifuged. The nicotinamide contained in the mother liquor is reclaimed by a special recovery operation. The wet pure nicotinamide filter cake is dried under vacuum in a rotary vacuum drier.
For more Methods of Manufacturing (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
3-Pyridinecarboxamide: ACTIVE
Niacin is a naturally occurring substance. Nicotinic acid is the form present in food of plant origin, whereas nicotinamide occurs in animal products.
The terms niacin, Vitamin B3, and Vitamin PP have been used to refer to both nicotinamide and nicotinic acid.
As feed additive esp for pigs, humans, and rats on diet rich in cereal grain or their by-products since vitamin appears to be trapped within indigestible cellulose and lignin components of foods.

Analytic Laboratory Methods

AOAC Method 975.41. Niacin and Niacinamide in cereal products. Automated method.
AOAC Method 961.14. Niacin and Niacinamide in drugs, foods, and feeds. Colorimetric method.
AOAC Method 985.34. Niacin and niacinamide (nicotinic acid and nicotinamide) in ready-to-feed milk-based infant formula. Microbiological-turbidimetric method.
AOAC Method 968.32. Niacinamide in multivitamin preparations by spectrophotometic method.
For more Analytic Laboratory Methods (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Addition of 0.5 mg of nicotinamide reduced the action of dicrotophos on cultured chick embryo tibiae.
Nicotinamide will prevent depletion of NAD coenzymes by alkylating agents.
Renal oncogenic activity of Streptozotocin in male rats was significantly decreased by nicotinamide.
Oral or iv administered nicotinamide prevented Streptozotocin-induced diabetes in Rhesus monkeys and dogs.
For more Interactions (Complete) data for Nicotinamide (25 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
... Niacinamide is incompatible with alkalis and strong acids.

Dates

Last modified: 08-15-2023

[Development of an algorithm for the appointment of biofeed-back therapy and Cytoflavin for the treatment of osteochondrosis in elderly patients]

S A Parfenov, Y A Parfenov, M A Vasilevskaya, A L Kovalenko, A A Elkin, K V Sapozhnikov, O A Rizakhanova
PMID: 34409816   DOI:

Abstract

Continuous improvement of protocols for the treatment of various ailments, in particular, osteochondrosis, is one of the important tasks of providing medical care to elderly patients. Supplementation of treatment with Cytoflavin and biofeed-back therapy seems to be a promising solution, however, it is necessary to develop an algorithm to predict it effectiveness in patients taking into account their initial clinical and psychophysiological status. As a result of the treatment, predictors of the effectiveness of the use of Cytoflavin and biofeed-back therapy have been identified and an algorithm for their administration has been developed.


Severe Skin Disorders Due to Sorafenib Use After Nivolumab Treatment in Renal Cell Carcinoma Patients

Hiroyoshi Koide, Satoshi Noda, Tetsuya Yoshida, Susumu Kageyama, Kazuya Teramura, Takeshi Kato, Akihiro Kawauchi, Noriki Fujimoto, Tomohiro Terada
PMID: 34410996   DOI: 10.21873/invivo.12591

Abstract

We report two cases in which severe skin disorders developed during sorafenib treatment in patients with renal cell carcinoma (RCC) who had previously received nivolumab.
Case 1: A 50-year-old man with RCC received nivolumab as the fifth-line therapy followed by sorafenib as the sixth-line therapy. On day 15 of sorafenib administration, the patient was hospitalized with systemic erythema multiforme, acne-like skin rash, and hand-foot syndrome. Case 2: A 40-year-old man with RCC received nivolumab as the second-line therapy followed by sorafenib as the fifth-line treatment. On day 12 of sorafenib administration, the patient was hospitalized with an acne-like skin rash and hand-foot syndrome. The skin disorders in the two cases improved within 2-3 weeks after sorafenib discontinuation and the start of treatment with topical and oral steroids.
When using sorafenib in patients previously treated with nivolumab, close attention should be paid to the onset of serious skin disorders.


Prolonged survival in patients with hand-foot skin reaction secondary to cooperative sorafenib treatment

Masanori Ochi, Toshiro Kamoshida, Masahiro Araki, Tadashi Ikegami
PMID: 34539142   DOI: 10.3748/wjg.v27.i32.5424

Abstract

Sorafenib is an oral drug that prolongs overall survival (OS) in patients with hepatocellular carcinoma. Adverse events, including hand-foot skin reaction (HFSR), lead to permanent sorafenib discontinuation.
To clarify the association between interventions for adverse events and patient prognosis.
We performed a retrospective, multicenter study of patients treated with sorafenib monotherapy between May 2009 and March 2018. We developed a mutual cooperation system that was initiated at the start of sorafenib treatment to effectively manage adverse events. The mutual cooperation system entailed patients receiving consultations during which pharmacists provided accurate information about sorafenib to alleviate the fear and anxiety related to adverse events. We stratified the patients into three groups: Group A, patients without HFSR but with pharmacist intervention; Group B, patients with HFSR and pharmacist interventions unreported to oncologists (nonmutual cooperation system); and Group C, patients with HFSR and pharmacist interventions known to oncologists (mutual cooperation system). OS and time to treatment failure (TTF) were evaluated using the Kaplan-Meier method.
We enrolled 134 patients (Group A,
= 41; Group B,
= 30; Group C,
= 63). The median OS was significantly different between Groups A and C (6.2
13.9 mo, p < 0.01) but not between Groups A and B (6.2
7.7 mo,
= 0.62). Group A
Group C was an independent OS predictor (HR, 0.41; 95%CI: 0.25-0.66;
< 0.01). In Group B alone, TTF was significantly lower and the nonadherence rate was higher (
< 0.01). In addition, the Spearman's rank correlation coefficients between OS and TTF in each group were 0.41 (Group A;
< 0.01), 0.13 (Group B;
= 0.51), and 0.58 (Group C;
< 0.01). There was a highly significant correlation between OS and TTF in Group C. However, there was no correlation between OS and TTF in Group B.
The mutual cooperation system increased treatment duration and improved prognosis in patients with HFSR. Future prospective studies (
, randomized controlled trials) and improved adherence could help prevent OS underestimation.


Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS

Sundus M Sallabi, Aishah Alhmoudi, Manal Alshekaili, Iltaf Shah
PMID: 34361640   DOI: 10.3390/molecules26154487

Abstract

Water-soluble B vitamins participate in numerous crucial metabolic reactions and are critical for maintaining our health. Vitamin B deficiencies cause many different types of diseases, such as dementia, anaemia, cardiovascular disease, neural tube defects, Crohn's disease, celiac disease, and HIV. Vitamin B3 deficiency is linked to pellagra and cancer, while niacin (or nicotinic acid) lowers low-density lipoprotein (LDL) and triglycerides in the blood and increases high-density lipoprotein (HDL). A highly sensitive and robust liquid chromatography-tandem mass spectroscopy (LC/MS-MS) method was developed to detect and quantify a vitamin B3 vitamer (nicotinamide) and vitamin B6 vitamers (pyridoxial 5'-phosphate (PLP), pyridoxal hydrochloride (PL), pyridoxamine dihydrochloride (PM), pridoxamine-5'-phosphate (PMP), and pyridoxine hydrochloride (PN)) in human hair samples of the UAE population. Forty students' volunteers took part in the study and donated their hair samples. The analytes were extracted and then separated using a reversed-phase Poroshell EC-C18 column, eluted using two mobile phases, and quantified using LC/MS-MS system. The method was validated in human hair using parameters such as linearity, intra- and inter-day accuracy, and precision and recovery. The method was then used to detect vitamin B3 and B6 vitamers in the human hair samples. Of all the vitamin B3 and B6 vitamers tested, only nicotinamide was detected and quantified in human hair. Of the 40 samples analysed, 12 were in the range 100-200 pg/mg, 15 in the range 200-500 pg/mg, 9 in the range of 500-4000 pg/mg. The LC/MS-MS method is effective, sensitive, and robust for the detection of vitamin B3 and its vitamer nicotinamide in human hair samples. This developed hair test can be used in clinical examination to complement blood and urine tests for the long-term deficiency, detection, and quantification of nicotinamide.


[Biofeed back therapy and Cytoflavin in the system of medical support of the training process of elderly hockey players]

A A Elkin, Y A Parfenov, S A Parfenov, K V Sapozhnikov, A L Kovalenko, D M Rizakhanov, O A Rizakhanova
PMID: 34245516   DOI:

Abstract

One of the ways to improve the condition of the elderly body is the method of auto-training with biofeedback, as a means of correcting deviations in the functioning of the regulatory apparatus, as well as improving antioxidant protection and eliminating the effects of oxidative stress using Cytoflavin therapy. These methods seem to be a simple and effective means of correcting negative changes in the FS of elderly hockey players after a training cycle and ensuring the possibility of a more complete recovery of their body. The difference in the points of application made it possible to combine the intake of Cytoflavin and biofeedback training into a single complex correctional and restorative technique. Purpose of the research: to consider the organizational and methodological aspects of introducing a comprehensive methodology for correcting the functional state of elderly hockey players into the system of support of their training process. Based on the results of the study, we have obtained convincing data on the positive effect of the inclusion of Cytoflavin and biofeedback training in the system of medical support for the training process of elderly hockey players. The organizational and methodological aspects of introducing a comprehensive methodology for correcting the functional state of older hockey players into the system of support for their training process considered in this article make it possible to solve a number of problems facing medical workers regarding continuous monitoring of the functional state of older hockey players, proactive diagnosis of their negative deviations, as well as a system of reabilitation.


Theoretical Study of Retinol, Niacinamide and Glycolic Acid with Halloysite Clay Mineral as Active Ingredients for Topical Skin Care Formulations

Ana Borrego-Sánchez, Claro Ignacio Sainz-Díaz, Luana Perioli, César Viseras
PMID: 34361546   DOI: 10.3390/molecules26154392

Abstract

The adsorption of retinol, niacinamide and glycolic acid active ingredients on the internal surface of halloysite in an aqueous environment was explored at the molecular level by means of calculations based on quantum mechanics and force fields from empirical interatomic potentials. These active ingredients are stably adsorbed on the internal surface of halloysite forming hydrogen bonds between the hydrogen, oxygen and nitrogen atoms with the hydroxyl groups of the inner surface of the halloysite. In addition, electrostatic interaction between these active ingredients with the water molecules was observed. Therefore, the theoretical results indicate that the adsorption of these active principles is favourable in the halloysite nanotube, which allows directing future experimental investigations for the development and design of retinol, niacinamide and glycolic acid with halloysite nanotubes systems, which may be topical formulations for skincare.


Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations

Piotr Cysewski, Maciej Przybyłek, Anna Kowalska, Natalia Tymorek
PMID: 34298985   DOI: 10.3390/ijms22147365

Abstract

In this study, the temperature-dependent solubility of nicotinamide (niacin) was measured in six neat solvents and five aqueous-organic binary mixtures (methanol, 1,4-dioxane, acetonitrile, DMSO and DMF). It was discovered that the selected set of organic solvents offer all sorts of solvent effects, including co-solvent, synergistic, and anti-solvent features, enabling flexible tuning of niacin solubility. In addition, differential scanning calorimetry was used to characterize the fusion thermodynamics of nicotinamide. In particular, the heat capacity change upon melting was measured. The experimental data were interpreted by means of COSMO-RS-DARE (conductor-like screening model for realistic solvation-dimerization, aggregation, and reaction extension) for concentration dependent reactions. The solute-solute and solute-solvent intermolecular interactions were found to be significant in all of the studied systems, which was proven by the computed mutual affinity of the components at the saturated conditions. The values of the Gibbs free energies of pair formation were derived at an advanced level of theory (MP2), including corrections for electron correlation and zero point vibrational energy (ZPE). In all of the studied systems the self-association of nicotinamide was found to be a predominant intermolecular complex, irrespective of the temperature and composition of the binary system. The application of the COSMO-RS-DARE approach led to a perfect match between the computed and measured solubility data, by optimizing the parameter of intermolecular interactions.


Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis

Yoshiya Tanaka, Tsutomu Takeuchi, Hiroyuki Izutsu, Yuichiro Kaneko, Daisuke Kato, Musashi Fukuda, Mitsuhiro Rokuda, Neil M Schultz
PMID: 34429152   DOI: 10.1186/s13075-021-02590-z

Abstract

Peficitinib (ASP015K), a novel oral Janus kinase inhibitor, has demonstrated efficacy and safety in the treatment of patients with rheumatoid arthritis (RA). This study evaluated the effect of peficitinib on patient- and physician-reported outcomes in Asian patients with RA and an inadequate response to prior disease-modifying antirheumatic drugs (DMARDs).
Patients from two randomized, placebo-controlled, double-blind, phase 3 trials (RAJ3 and RAJ4) received once-daily peficitinib 100 mg, peficitinib 150 mg, or placebo, alone or in combination with DMARDs (RAJ3), or in combination with methotrexate (RAJ4). Mean changes in Work Productivity and Activity Impairment (WPAI) questionnaire domain scores from baseline, and percentages of patients achieving minimal clinically important differences (MCIDs) for patient- and physician-reported outcomes (WPAI, Health Assessment Questionnaire - Disability Index [HAQ-DI], and Subject's Global Assessment of Pain [SGAP]), and Physician's Global Assessment of disease activity (PGA) were evaluated at weeks 4, 8, 12, and 12/early termination (ET).
Data from 1025 patients were analyzed. At week 12/ET in both studies, patients who received peficitinib 100 mg or 150 mg reported significantly improved WPAI domain scores from baseline (except for absenteeism in RAJ4) compared with placebo (both doses, p<0.05). A higher proportion of peficitinib- versus placebo-treated patients achieved MCID in WPAI, HAQ-DI, SGAP, and PGA in studies RAJ3 and RAJ4. Significant differences with peficitinib versus placebo were evident in both studies as early as week 4 in HAQ-DI (peficitinib 150 mg only), SGAP, and PGA, and week 8 in WPAI loss of work productivity and daily activity impairment. At week 12/ET, significantly higher proportions of patients receiving peficitinib versus placebo achieved MCID in HAQ-DI, SGAP, PGA, and WPAI domains of presenteeism (RAJ3 only), loss of work productivity (RAJ3 only), and daily activity impairment (p<0.05 for all comparisons).
Peficitinib 100 mg or 150 mg administered daily over 12 weeks resulted in clinically meaningful improvements in outcomes that are important to RA patients, including pain, physical function, and work productivity and activity. These observations were reinforced through similar improvements in physicians' rating of disease activity.
RAJ3: ClinicalTrials.gov,
, registered 4 December 2014. RAJ4: ClinicalTrials.gov,
, registered 3 December 2014.


Natural Supplements for COVID19-Background, Rationale, and Clinical Trials

Melody Hermel, Megan Sweeney, Yu-Ming Ni, Robert Bonakdar, Douglas Triffon, Christopher Suhar, Sandeep Mehta, Sarah Dalhoumi, James Gray
PMID: 34384258   DOI: 10.1177/2515690X211036875

Abstract

Worldwide, the turmoil of the SARS-CoV-2 (COVID-19) pandemic has generated a burst of research efforts in search of effective prevention and treatment modalities. Current recommendations on natural supplements arise from mostly anecdotal evidence in other viral infections and expert opinion, and many clinical trials are ongoing. Here the authors review the evidence and rationale for the use of natural supplements for prevention and treatment of COVID-19, including those with potential benefit and those with potential harms. Specifically, the authors review probiotics, dietary patterns, micronutrients, antioxidants, polyphenols, melatonin, and cannabinoids. Authors critically evaluated and summarized the biomedical literature published in peer-reviewed journals, preprint servers, and current guidelines recommended by expert scientific governing bodies. Ongoing and future trials registered on clinicaltrials.gov were also recorded, appraised, and considered in conjunction with the literature findings. In light of the controversial issues surrounding the manufacturing and marketing of natural supplements and limited scientific evidence available, the authors assessed the available data and present this review to equip clinicians with the necessary information regarding the evidence for and potential harms of usage to promote open discussions with patients who are considering dietary supplements to prevent and treat COVID-19.


Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease

Matthew B Wright, Javier Varona Santos, Christian Kemmer, Cyrille Maugeais, Jean-Philippe Carralot, Stephan Roever, Judith Molina, G Michelle Ducasa, Alla Mitrofanova, Alexis Sloan, Anis Ahmad, Christopher Pedigo, Mengyuan Ge, Jeffrey Pressly, Laura Barisoni, Armando Mendez, Jacopo Sgrignani, Andrea Cavalli, Sandra Merscher, Marco Prunotto, Alessia Fornoni
PMID: 34341345   DOI: 10.1038/s41467-021-24890-3

Abstract

Impaired cellular cholesterol efflux is a key factor in the progression of renal, cardiovascular, and autoimmune diseases. Here we describe a class of 5-arylnicotinamide compounds, identified through phenotypic drug discovery, that upregulate ABCA1-dependent cholesterol efflux by targeting Oxysterol Binding Protein Like 7 (OSBPL7). OSBPL7 was identified as the molecular target of these compounds through a chemical biology approach, employing a photoactivatable 5-arylnicotinamide derivative in a cellular cross-linking/immunoprecipitation assay. Further evaluation of two compounds (Cpd A and Cpd G) showed that they induced ABCA1 and cholesterol efflux from podocytes in vitro and normalized proteinuria and prevented renal function decline in mouse models of proteinuric kidney disease: Adriamycin-induced nephropathy and Alport Syndrome. In conclusion, we show that small molecule drugs targeting OSBPL7 reveal an alternative mechanism to upregulate ABCA1, and may represent a promising new therapeutic strategy for the treatment of renal diseases and other disorders of cellular cholesterol homeostasis.


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